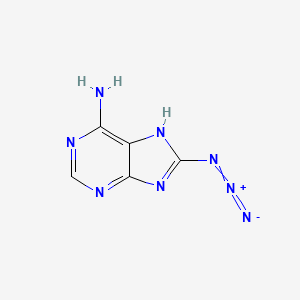

8-Azidoadenine

Description

Structure

3D Structure

Properties

CAS No. |

79270-98-7 |

|---|---|

Molecular Formula |

C5H4N8 |

Molecular Weight |

176.14 g/mol |

IUPAC Name |

8-azido-7H-purin-6-amine |

InChI |

InChI=1S/C5H4N8/c6-3-2-4(9-1-8-3)11-5(10-2)12-13-7/h1H,(H3,6,8,9,10,11) |

InChI Key |

ZTWYAIASAJSBMA-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N=C(N2)N=[N+]=[N-])N |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)N=[N+]=[N-])N |

Other CAS No. |

79270-98-7 |

Synonyms |

8-azidoadenine |

Origin of Product |

United States |

Synthesis of 8 Azidoadenine and Its Derivatives

Chemical Synthesis of 8-Azidoadenine Nucleobase

The synthesis of the this compound nucleobase is foundational for creating its more complex derivatives. A common strategy involves the conversion of a pre-existing adenine (B156593) or purine (B94841) derivative. One established method begins with the bromination of adenine to produce 8-bromoadenine (B57524). acs.org However, this direct bromination can sometimes be challenging and result in incomplete reactions. acs.org

Once 8-bromoadenine is obtained, it serves as a key intermediate. The bromo group at the C8 position can be displaced by an azide (B81097) group through a nucleophilic substitution reaction. For instance, reacting 8-bromoadenine with sodium azide in a suitable solvent like dimethylformamide (DMF) yields this compound. mdpi.com

Alternative multi-step routes have also been developed. One such pathway starts from 6,8-dichloropurine. mdpi.comresearchgate.net Another approach involves synthesizing an 8-azidoadenosine (B559645) nucleoside first and then cleaving the ribose sugar to release the free this compound nucleobase. mdpi.comresearchgate.net

Synthesis of 8-Azidoadenosine and its Phosphate Derivatives

The synthesis of 8-azidoadenosine and its corresponding mono-, di-, and triphosphate derivatives provides the necessary molecules for various biochemical and molecular biology applications, particularly as photoaffinity labels for ATP-binding proteins.

The preparation of this compound nucleotides can be achieved through both chemical and enzymatic routes. A prevalent chemical method involves the direct conversion of brominated nucleotide precursors. For example, 8-azidoadenosine 5'-phosphate (8-N₃-AMP) can be synthesized by treating 8-bromoadenosine (B559644) 5'-phosphate with sodium azide in dimethyl sulfoxide (B87167) (DMSO). cas.cz The reaction proceeds at elevated temperatures (e.g., 80°C) over several hours to yield the desired product. cas.cz An alternative synthesis involves the direct phosphorylation of 8-azidoadenosine using phosphoryl chloride. cas.cz

A particularly efficient procedure allows for the simultaneous preparation of 8-azido-AMP, 8-azido-ADP, and 8-azido-ATP. researchgate.net This method simplifies the synthesis process, yielding all three nucleotides from a single reaction, which can then be separated chromatographically. researchgate.net The synthesis of 8-azido-ATP has also been reported as a precursor for creating fluorescent and photoreactive analogs like 8-azido-1,N⁶-etheno-ATP. oup.comnih.gov Furthermore, radiolabeled versions, such as [γ-³²P]8-azidoATP, have been enzymatically synthesized for use in sensitive detection assays. researchgate.net

| Derivative | Precursor | Key Reagents | Reference |

| 8-Azido-AMP | 8-Bromoadenosine 5'-phosphate | Sodium Azide, DMSO | cas.cz |

| 8-Azido-AMP | 8-Azidoadenosine | Phosphoryl Chloride | cas.cz |

| 8-Azido-ATP, -ADP, -AMP | Adenosine (B11128) derivatives | Azide-containing reagents | researchgate.net |

This table summarizes common synthetic routes for this compound nucleotides.

Once synthesized, the this compound nucleotides are rigorously characterized to confirm their structure and purity. A suite of analytical techniques is employed for this purpose.

Thin-layer chromatography (TLC) is a common method to assess the purity of the synthesized compounds and to monitor the progress of the reaction. researchgate.netnih.gov The photoreactive nature of the azido (B1232118) group can be visually demonstrated using TLC; upon UV irradiation, the azido-compound becomes covalently cross-linked to the cellulose (B213188) plate and remains at the origin after development. oup.com

Spectroscopic methods are essential for structural elucidation.

UV Spectroscopy : The introduction of the azido group at the C8 position causes a characteristic shift in the ultraviolet (UV) absorption spectrum compared to the parent nucleotide. researchgate.netnih.gov For example, the UV maximum for 8-bromo(adenine)-FAD shifts from 264 nm to 267 nm upon bromination, and a similar principle applies to azidation. portlandpress.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of the azide functional group, which has a characteristic stretching vibration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to confirm the substitution at the C8 position by observing the disappearance of the signal from the C8 proton. portlandpress.com

Fluorescence Spectroscopy : For fluorescent derivatives like 8-azido-1,N⁶-etheno-ATP, fluorescence spectroscopy is used to characterize its emission and excitation properties. oup.comnih.gov

Elemental analysis is also performed to confirm the elemental composition of the final product, ensuring the correct incorporation of the azido group. researchgate.netoup.com

| Analytical Technique | Purpose | Finding for Azidonucleotides | Reference |

| Thin-Layer Chromatography (TLC) | Purity assessment | A single spot indicates homogeneity. | researchgate.netnih.gov |

| UV Spectroscopy | Confirming modification | Shift in absorption maximum compared to parent nucleotide. | researchgate.netnih.gov |

| IR Spectroscopy | Functional group identification | Detection of the characteristic azide group peak. | researchgate.net |

| ¹H-NMR Spectroscopy | Structural confirmation | Disappearance of the C8-H proton signal. | portlandpress.com |

| Elemental Analysis | Composition verification | Confirms the correct ratio of elements, including nitrogen. | researchgate.net |

This table outlines the key characterization methods for this compound nucleotides.

Enzymatic Incorporation of this compound Nucleotides into Nucleic Acids

The utility of this compound nucleotides extends to their incorporation into DNA and RNA, creating photoreactive nucleic acid strands. This is typically achieved enzymatically using polymerases that can recognize the modified nucleotide as a substrate.

The ability of a DNA or RNA polymerase to incorporate a modified nucleotide like 8-azido-dATP or 8-azido-ATP depends on the enzyme's substrate specificity and the flexibility of its active site. d-nb.info The presence of a bulky substituent at the C8 position of the purine ring, such as an azido group, forces the nucleotide to adopt a syn conformation around the glycosidic bond. fiu.edu This is in contrast to the natural A, T, G, and C nucleotides, which predominantly exist in the anti conformation. fiu.edu

Despite this conformational difference, several polymerases have been shown to accept this compound nucleotides as substrates. E. coli DNA polymerase I, for instance, can incorporate 8-azido-dATP into a growing DNA strand. researchgate.net The ability of a polymerase to accommodate the syn conformation is a key determinant of its ability to utilize these analogs. Enzymes with a tighter, more geometrically constrained active site may show lower efficiency in incorporating such modified nucleotides. d-nb.info Other enzymes, such as Terminal deoxynucleotidyl Transferase (TdT), are also known for their ability to incorporate a wide range of modified nucleotides in a template-independent manner. kurabiotech.com

Achieving site-specific incorporation of an this compound nucleotide into a nucleic acid sequence is critical for many applications, such as mapping protein-DNA interaction sites. This can be accomplished through several strategies.

One enzymatic approach is nick translation , where an enzyme like E. coli DNA polymerase I introduces nicks into a double-stranded DNA plasmid and then incorporates modified nucleotides, such as 8-azido-dATP, as it repairs and translates the nick along the strand. researchgate.netnih.gov This method was successfully used to incorporate the photoreactive analog into the pBR322 plasmid. researchgate.net

While enzymatic incorporation is effective, chemical synthesis offers precise control over the placement of the modified base. A common strategy for site-specific chemical synthesis involves a post-synthetic modification approach. researchgate.net In this method, a stable precursor nucleoside, such as 8-bromo-2'-deoxyadenosine, is first incorporated into a specific position of an oligonucleotide using standard phosphoramidite (B1245037) chemistry on a solid support. researchgate.net After the full oligonucleotide is assembled, the support-bound DNA is treated with a reagent like lithium azide, which converts the 8-bromo group into the desired 8-azido group at that specific location. researchgate.net This method avoids potential issues with the instability of an azide-containing phosphoramidite during the synthesis cycles. researchgate.netresearchgate.net

Functionalization Strategies for this compound Probes

The chemical reactivity of the azido group at the C8 position of the purine ring makes this compound a versatile building block for the synthesis of a wide array of chemical probes. Functionalization strategies primarily leverage the azide's ability to undergo bioorthogonal "click chemistry" reactions, enabling the attachment of various reporter tags such as fluorophores and biotin (B1667282).

Development of "Click Chemistry" Compatible this compound Analogs

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a important tool for modifying this compound and its nucleoside derivatives. researchgate.net These reactions are highly efficient and specific, allowing for the formation of stable triazole linkages under mild, biocompatible conditions.

The strain-promoted "click" chemistry of this compound nucleosides with various cyclooctynes occurs in aqueous solutions at room temperature, leading to the efficient formation of triazole products. acs.org This approach avoids the need for a copper catalyst, which can be toxic to living cells. nih.gov A variety of cyclooctyne (B158145) reagents, including those functionalized with hydroxyl, amino, or N-hydroxysuccinimide (NHS) groups, have been successfully reacted with this compound nucleosides. acs.orgfiu.edu For instance, the reaction of 8-azidoadenosine with a symmetrically fused cyclopropyl (B3062369) cyclooctyne proceeds efficiently in an aqueous acetonitrile (B52724) solution to yield the corresponding triazole in high yield. nih.gov

The reactivity in SPAAC reactions is influenced by the structure of both the azido-substrate and the cyclooctyne. researchgate.net Research has shown that 5-azidouracil precursors can be more reactive than this compound substrates in these reactions. researchgate.net Nevertheless, this compound analogs remain valuable substrates for creating functional probes. The reaction of 8-azido-ATP with a fused cyclopropyl cyclooctyne in aqueous acetonitrile quantitatively yields the triazole product within 3 hours. acs.orgfiu.edu

The following table summarizes representative "click chemistry" reactions for the functionalization of this compound analogs:

| This compound Analog | Cyclooctyne Reagent | Reaction Conditions | Product Yield | Reference |

| 8-Azidoadenosine | Symmetrically fused cyclopropyl cyclooctyne (OCT) | Acetonitrile/Water, ambient temperature, 3 h | 96% | nih.gov |

| 8-Azido-9-(β-D-arabinofuranosyl)adenine | Symmetrically fused cyclopropyl cyclooctyne (OCT) | Acetonitrile/Water (3:1), room temperature, 3 h | Quantitative | nih.gov |

| 8-Azido-2'-deoxyadenosine (B140859) | Symmetrically fused cyclopropyl cyclooctyne (OCT) | Not specified | 97% | nih.gov |

| 8-Azido-ATP | Fused cyclopropyl cyclooctyne | Aqueous acetonitrile, 3 h | Quantitative | acs.orgfiu.edu |

| 8-Azidoadenosine 3′,5′-cyclic monophosphate (8-azido-cAMP) | Difluorinated cyclooctyne (DIFO) | 37 °C, 5 h | Not specified | researchgate.net |

Synthesis of Fluorescent and Biotinylated this compound Conjugates

A significant application of the functionalization of this compound is the synthesis of fluorescent and biotinylated probes for biological studies. These probes are instrumental in visualizing and isolating target biomolecules.

Fluorescent Conjugates:

The formation of a triazole ring through the cycloaddition of this compound with certain alkynes can induce fluorescence. researchgate.net This "light-up" property is particularly advantageous as the starting materials are often non-fluorescent, leading to a high signal-to-noise ratio in imaging applications. acs.orgresearchgate.net The reaction of 8-azidoadenosine 3′,5′-cyclic monophosphate (8-azido-cAMP) with a difluorinated cyclooctyne (DIFO) reagent results in a fluorescent nucleoside analog. researchgate.net Similarly, the triazole adducts formed from the reaction of 2- or this compound nucleosides with various cyclooctynes exhibit fluorescence, enabling direct imaging in cancer cells without the need for traditional fluorogenic reporters. acs.orgfiu.edu

The photophysical properties of these fluorescent adducts can be fine-tuned by altering the structure of the cyclooctyne. For example, 8-triazolyl-2'-deoxyadenosine derivatives have been synthesized with quantum yields as high as 62%. semanticscholar.org The resulting fluorescent nucleosides have been successfully incorporated into DNA for imaging purposes. semanticscholar.org

Biotinylated Conjugates:

Biotin is a widely used affinity tag due to its strong and specific interaction with streptavidin. nih.gov The "click chemistry" functionalization of this compound provides a straightforward method for introducing a biotin moiety. For instance, 8-azido-9-(β-D-arabinofuranosyl)adenine has been quantitatively labeled with a biotin-modified cyclooctyne to create a biotinylated adduct. nih.gov This strategy allows for the specific tagging of biomolecules that have incorporated the this compound analog, facilitating their subsequent purification or detection using streptavidin-based assays. lehigh.edu

The table below provides examples of fluorescent and biotinylated this compound conjugates:

| This compound Analog | Functional Moiety | Synthetic Strategy | Key Finding | Reference |

| 8-Azidoadenosine 3′,5′-cyclic monophosphate | Fluorescent triazole | Cu-free azide-alkyne cycloaddition with DIFO reagent | The resulting nucleoside analog exhibits fluorescence. | researchgate.net |

| 2- and this compound nucleosides | Fluorescent triazole | Strain-promoted click chemistry with various cyclooctynes | The triazole adducts induce fluorescence for direct cell imaging. | acs.orgfiu.edu |

| 8-Azido-9-(β-D-arabinofuranosyl)adenine | Biotin | Strain-promoted click chemistry with biotin-modified cyclooctyne | Quantitative labeling of the azide with biotin was achieved. | nih.gov |

| 8-Triazolyl-2'-deoxyadenosine derivatives | Fluorescent triazole | Copper-catalyzed azide-alkyne cycloaddition | Achieved high quantum yields (up to 62%). | semanticscholar.org |

Photochemical Mechanisms and Reactivity of 8 Azidoadenine

Photolytic Activation Processes

The activation of 8-azidoadenine by light initiates a cascade of events involving short-lived, highly reactive intermediates. This process is central to its function as a photo-crosslinking agent. nih.gov

The primary photochemical event upon UV irradiation of an aryl azide (B81097) like this compound is the extrusion of a molecule of nitrogen (N₂), leading to the formation of a highly reactive aryl nitrene. mdpi.combeilstein-journals.org This process generates a singlet nitrene intermediate, which is an electron-deficient species. beilstein-journals.orgnih.gov

Research combining laser flash photolysis, chemical trapping studies, and computational chemistry has elucidated that the photolysis of 8-azidoadenosine (B559645) in aqueous solution initially produces the corresponding singlet nitrene. nih.gov However, this singlet nitrene is exceptionally short-lived, with a lifetime estimated to be less than 400 femtoseconds. nih.govresearchgate.net Its transient nature makes it unlikely to be the primary species responsible for reacting with biological macromolecules in photoaffinity labeling experiments, as it does not persist long enough to relax to the more stable triplet state or to diffuse and form a covalent bond with a target. nih.gov

Following its near-instantaneous formation, the singlet nitrene derived from 8-azidoadenosine undergoes a rapid tautomerization. This process leads to the formation of a more stable, closed-ring intermediate known as adenosine (B11128) diazaquinodimethane. nih.govresearchgate.net This intermediate is considered the pivotal reactive species in photo-crosslinking studies using this compound derivatives. nih.gov

Unlike the fleeting singlet nitrene, the closed adenosine diazaquinodimethane has a significantly longer lifetime, on the order of minutes in water and HEPES buffer at room temperature. nih.gov Its reactivity is characterized by its susceptibility to attack by nucleophiles. It reacts swiftly with potent nucleophiles such as amines, thiols, and phenolates, but more slowly with weaker nucleophiles like water and alcohols. nih.gov This selective reactivity makes it an effective tool for labeling specific sites within a biological complex. In contrast, derivatives of 8-azidoadenosine that are unable to undergo this tautomerization, such as a perbenzoylated form, fragment upon photolysis to form a different, opened diazaquinodimethane intermediate. nih.gov

Factors Influencing Photoreactivity

The efficiency and outcome of the photochemical reactions of this compound are not absolute but are influenced by several experimental parameters. These include the wavelength of the activating light, the chemical properties of the solvent, and the specific isomeric form of the azidopurine used.

The photolysis of this compound and its nucleoside derivatives is dependent on the wavelength of the UV radiation used. Near-UV irradiation is typically employed for activation. mdpi.comresearchgate.net Studies have demonstrated that shorter UV wavelengths can be more efficient in promoting cross-linking reactions compared to wavelengths in the 250–280 nm range. researchgate.net For instance, successful cross-linking of proteins to DNA containing 8-azido-2'-deoxyadenosine (B140859) has been achieved using UV irradiation at 366 nm. researchgate.net The choice of wavelength is a critical parameter to optimize the yield of cross-linking while minimizing potential photodamage to other biological chromophores. researchgate.net

Table 1: Wavelengths Used in Photolysis of this compound Derivatives

| Wavelength(s) | Application | Source(s) |

|---|---|---|

| Near-UV | General photolysis and photo-crosslinking | mdpi.comresearchgate.net |

| 366 nm | Cross-linking of 8-azido-dATP-containing DNA to proteins | researchgate.net |

The solvent environment plays a significant role in the photoreactivity of this compound and its intermediates. The pivotal closed adenosine diazaquinodimethane intermediate, formed after photolysis, exhibits a substantial lifetime in aqueous solutions and buffers like HEPES. nih.gov Its reactivity is dictated by the availability of nucleophiles in the solvent. nih.gov The photolytic decomposition of related compounds, such as 8-azido-1,N6-etheno adenosine triphosphate, has been shown to be affected by the pH of the solution. nih.gov For other azidopurine isomers, such as 2-azidoadenine, the solvent polarity can influence the equilibrium between the photoreactive azide form and a non-photoreactive tetrazole isomer. nih.gov While this compound does not exhibit this same azide-tetrazole tautomerism, the pH and solvent composition can still modulate the stability and reaction pathways of its photogenerated intermediates.

The photochemical behavior of azidopurines is highly dependent on the position of the azide group on the purine (B94841) ring. researchgate.net The reaction pathways of this compound are distinct from those of its isomers, such as 2-azidoadenine and 6-azidopurine.

2-Azidoadenine: Unlike the 8-azido isomer, 2-azidoadenine nucleotides exist in a tautomeric equilibrium with a non-photoreactive tetrazole form in neutral aqueous solutions. nih.gov This equilibrium, which is sensitive to solvent polarity and pH, complicates kinetic analyses and its use as a photoaffinity probe, as the photoreactive azide isomer may only represent a fraction of the total compound. nih.gov The photochemistry of 2-azidoadenine derivatives can also lead to the formation of nitropurine products in the presence of oxygen. researchgate.net

6-Azidopurine: The photochemistry of 6-azidopurine ribonucleoside is markedly different from that of its isomers. In the absence of an amino group at the 2-position, photolysis leads to a ring expansion, forming a 1,3,5-triazepinone nucleoside. researchgate.net This pathway is not observed for this compound.

This divergence in photochemical reactivity underscores the importance of the azide's substitution pattern in determining the nature of the reactive intermediates and final photoproducts.

Table 2: Comparative Photochemical Outcomes of Azidopurine Isomers

| Isomer | Primary Photochemical Intermediate/Product | Key Features | Source(s) |

|---|---|---|---|

| This compound | Closed diazaquinodimethane | Forms a relatively stable intermediate via nitrene tautomerization; effective for cross-linking. | nih.govresearchgate.net |

| 2-Azidoadenine | Nitrene / Tetrazole | Exists in an azide-tetrazole equilibrium; photoreactivity is complicated by the non-reactive tetrazole form. | researchgate.netnih.gov |

| 6-Azidopurine | Nitrene / 1,3,5-Triazepinone nucleoside | Undergoes ring expansion to form a triazepinone (B1260405) derivative. | researchgate.net |

Mechanisms of Covalent Adduct Formation

The utility of this compound in photocross-linking experiments stems from the generation of a highly reactive nitrene intermediate upon photolysis. mdpi.comresearchgate.net When exposed to UV light, the azide group (-N₃) loses a molecule of nitrogen gas (N₂) to form a nitrene, a species with a monovalent nitrogen atom. This nitrene is electron-deficient and highly electrophilic, allowing it to react indiscriminately with a variety of chemical bonds in its immediate vicinity, including those found in the side chains and backbones of amino acids within a protein. biologiachile.cl The formation of a stable covalent bond between the this compound probe and an interacting protein effectively "captures" the transient interaction for subsequent analysis. The two primary mechanisms of covalent adduct formation by the this compound-derived nitrene are reaction with nucleophilic amino acid residues and insertion into aliphatic C-H bonds.

Reaction with Nucleophilic Amino Acid Residues

The electron-deficient nitrene generated from this compound is a potent electrophile and readily reacts with nucleophilic functional groups present in the side chains of several amino acids. biologiachile.cl These nucleophiles, rich in electrons, can attack the nitrene, leading to the formation of a stable covalent adduct. The types of amino acid residues that are most susceptible to this reaction include those with hydroxyl groups (e.g., serine, threonine, tyrosine), thiol groups (cysteine), and amino groups (lysine), as well as the aromatic rings of tyrosine, tryptophan, and histidine. biologiachile.clsigmaaldrich.com

Research involving photoaffinity labeling with this compound and its derivatives has successfully identified specific amino acid residues at the binding interface of various protein-nucleic acid complexes. These studies provide direct evidence for the reaction of the photogenerated nitrene with nucleophilic residues. For instance, in studies of diphtheria toxin fragment A, photoaffinity labeling with an this compound analog specifically identified tyrosine and tryptophan residues as sites of covalent modification. nih.govacs.org Similarly, work with lectins has identified peptides containing tyrosine that are targeted by the photoreactive probe. nih.gov

The table below summarizes key findings from studies where this compound derivatives were used to label specific nucleophilic amino acid residues in proteins.

| Protein Studied | This compound Derivative | Labeled Amino Acid(s) / Peptide | Reference(s) |

| Diphtheria Toxin Fragment A | Nicotinamide this compound dinucleotide | Tyrosine-27, Tryptophan-50 (probable) | nih.govacs.org |

| Lima Bean Lectin | This compound | Val-Leu-Ile-Thr-Tyr -Asp-Ser-Ser-Thr-Lys | nih.gov |

| Phaseolus vulgaris Erythroagglutinin | This compound | Thr-Thr-Thr-Trp-Asp-Phe-Val-Gly-Glu-Asn-Glu-Val-Leu-Ile-Thr-Tyr | nih.gov |

| Mitochondrial F1ATPase | 8-Azido ATP | Three different amino acids in the β subunit | biologiachile.cl |

This table illustrates specific examples of amino acid residues identified as targets for covalent adduct formation with photoactivated this compound derivatives. The exact point of attachment within the sequenced peptides from lectins was not definitively determined but highlights the presence of nucleophilic residues like tyrosine.

Insertion into Aliphatic C-H Bonds

A significant aspect of the high reactivity of nitrenes is their ability to insert directly into typically unreactive carbon-hydrogen (C-H) bonds, including the aliphatic C-H bonds found in the side chains of amino acids such as alanine, valine, leucine, and isoleucine. biologiachile.clsigmaaldrich.com This reaction is a hallmark of highly reactive intermediates like nitrenes and carbenes and is a key advantage of photoaffinity labeling, as it allows for the labeling of hydrophobic regions of a binding site that may lack strongly nucleophilic residues. biologiachile.clescholarship.org

The mechanism of C-H insertion involves the nitrene intermediate abstracting a hydrogen atom from a C-H bond to form a radical pair, which then recombines to form a new carbon-nitrogen bond. biologiachile.cl Alternatively, a concerted insertion mechanism may occur. This ability to react with C-H bonds means that virtually any amino acid residue at a protein-nucleic acid interface is a potential target for covalent modification by the this compound photoprobe. mdpi.com

While the direct identification of specific C-H insertion products with this compound in proteins is technically challenging and less commonly reported than reactions with nucleophiles, the principle is a well-established aspect of nitrene chemistry. rsc.orgwikipedia.orgsigmaaldrich.com The indiscriminate nature of this reaction is crucial for the effectiveness of this compound as a tool for mapping molecular interactions, as it provides a more comprehensive picture of the contact surface between a nucleic acid and a protein, not limited to areas rich in nucleophiles.

| Reactant | Reactive Intermediate | Target Bond | Product Type | Significance |

| This compound | Aryl Nitrene | Aliphatic C-H | C-N Bond | Enables labeling of hydrophobic protein regions |

This table describes the general mechanism of C-H bond insertion by the nitrene generated from this compound, a key feature of its reactivity profile.

Applications of 8 Azidoadenine in Biochemical Research

Investigation of Nucleic Acid-Protein Interactions via Photoaffinity Labeling

Photoaffinity labeling with 8-azidoadenine analogs is a powerful strategy for identifying and characterizing the proteins that bind to DNA and RNA, and for mapping their precise contact points. This is typically achieved by substituting a natural adenine (B156593) base with its 8-azido counterpart within a nucleic acid sequence of interest.

Mapping DNA-Protein Contact Regions

The identification of specific contact points between DNA and its binding proteins is crucial for understanding gene regulation and other fundamental cellular processes. Analogs such as 8-azido-2'-deoxyadenosine-5'-triphosphate (8-N₃dATP) can be incorporated into DNA strands using enzymatic methods like nick translation. nih.govresearchgate.net Once incorporated, the photoreactive DNA can be incubated with its target protein. Upon UV irradiation, the azido (B1232118) group is converted into a highly reactive nitrene, which then forms a stable, covalent bond with amino acid residues in close proximity, effectively "trapping" the transient interaction.

A notable application of this technique was in studying the interaction between the Tet repressor protein and its corresponding tet operator DNA. nih.govresearchgate.net Researchers incorporated 8-N₃dATP into the operator DNA and, following UV exposure, successfully cross-linked the DNA to the repressor protein. The formation of this covalent complex was confirmed by its reduced mobility in SDS polyacrylamide gel electrophoresis (SDS-PAGE). nih.govresearchgate.net

Table 1: Examples of this compound Analogs in DNA-Protein Interaction Studies

| This compound Analog | Biological System | Protein(s) Investigated | Key Finding |

|---|

Characterization of RNA-Protein Binding Interfaces

Understanding how RNA-binding proteins (RBPs) recognize and interact with their RNA targets is fundamental to deciphering the mechanisms of post-transcriptional gene regulation. springernature.comnih.gov Photoaffinity labeling using 8-azidoadenosine (B559645) analogs allows for the precise identification of these binding interfaces. nih.gov In these experiments, an 8-azidoadenosine analog is incorporated into an RNA molecule of interest. Upon UV irradiation in the presence of its binding partner, a covalent bond is formed, permanently linking the RBP to the specific site on the RNA molecule. This allows for the identification of the protein and the mapping of the binding site at the nucleotide level. springernature.com

Methodologies for Analysis of Photocross-linked Products

Once a covalent cross-link between a nucleic acid and a protein is established using an this compound probe, several analytical techniques are employed to identify the protein and pinpoint the site of interaction.

A primary method for confirming the formation of a cross-linked complex is SDS-polyacrylamide gel electrophoresis (SDS-PAGE) . The covalent linkage of a protein to a nucleic acid strand results in a significant increase in molecular weight, leading to a noticeable shift in migration (retardation) on the gel compared to the un-cross-linked components. nih.govresearchgate.net

To identify the specific protein that has been cross-linked, especially from a complex mixture, techniques involving mass spectrometry are often used. nih.gov The cross-linked complex can be isolated, and the protein component is then subjected to proteolytic digestion. The resulting peptides are analyzed by mass spectrometry, and the protein is identified by matching the peptide masses and fragmentation patterns to sequence databases.

For higher-resolution mapping of the contact site, the cross-linked complex is subjected to enzymatic digestion. Proteolytic digestion , for instance, can break down the protein into smaller peptides. The peptide that remains covalently attached to the nucleic acid can then be sequenced, revealing the specific region of the protein that was in direct contact with the photoaffinity label.

Table 2: Common Methods for Analyzing Photocross-linked Products

| Analytical Method | Purpose | Information Gained |

|---|---|---|

| SDS-PAGE | Confirmation of cross-linking | Detects mobility shift, indicating a covalent DNA-protein or RNA-protein complex. nih.govresearchgate.net |

| Mass Spectrometry | Identification of the cross-linked protein | Provides the identity of the unknown protein partner from a complex mixture. nih.gov |

Elucidation of Ligand-Receptor Interactions

This compound and its nucleotide derivatives, such as 8-azido-ATP and 8-azido-cAMP, are powerful photoaffinity labels for studying ligand-receptor interactions. nih.govnih.gov By mimicking the natural ligands, these analogs can bind to the active sites of receptors, transporters, and enzymes. Subsequent photoactivation creates a covalent link, allowing for the identification of binding partners and the structural characterization of the binding pocket.

Identification of Binding Sites on Membrane Transporters and Permeases

Membrane transporters are crucial for the movement of ions and molecules across cellular membranes, and identifying their ligand-binding sites is key to understanding their function. This compound has been successfully used as a photoaffinity label to identify and characterize the purine (B94841) transport system in Saccharomyces cerevisiae. nih.gov In this study, the photoreactive probe was used to specifically label components of the transport system, facilitating their identification.

Similarly, 8-azido-ATP has been instrumental in studying ATP-binding cassette (ABC) transporters. For example, it was used to probe the nucleotide-binding domains (NBDs) of the Transporter associated with Antigen Processing (TAP). Studies showed that mutations in the transporter affected the efficiency of labeling with 8-azido-ATP, providing insights into how ATP binding is coupled to the transporter's function. umn.edu

Table 3: Application of this compound Analogs in Transporter Studies

| This compound Analog | Biological System | Protein(s) Investigated | Key Finding |

|---|---|---|---|

| This compound | Purine transport system | Purine Permease | Served as a photoaffinity label to identify components of the purine transport machinery in yeast. nih.gov |

| 8-azido-ATP | MHC class I antigen pathway | TAP1/TAP2 Transporter | Enhanced labeling of a mutant transporter revealed conformational states related to nucleotide binding. umn.edu |

Probing Ligand-Induced Conformational Dynamics

Receptors and transporters often undergo significant conformational changes upon ligand binding, which are essential for their biological activity. nih.govelifesciences.orgresearchgate.net Photoaffinity labels like this compound derivatives can be used to "trap" these different conformational states. By initiating the cross-linking reaction at different time points after ligand binding or under conditions that favor a specific state (e.g., active vs. inactive), researchers can capture a snapshot of the protein's structure in that state.

For instance, studies on ABC transporters have used 8-azido-ATP to probe the conformational changes that occur during the ATP hydrolysis cycle. umn.edu Comparing the cross-linking patterns in the presence of different nucleotides or in mutant proteins that are locked in a specific state can reveal how different domains of the protein move relative to each other. umn.edu While not always using this compound itself, the principle of using photoaffinity probes to capture specific functional states of receptors, such as the active conformation of the cannabinoid CB2 receptor, demonstrates the power of this approach. universiteitleiden.nlresearchgate.net These trapped complexes can then be analyzed using techniques like proteolysis and mass spectrometry to identify which parts of the protein become exposed or shielded upon activation, providing a detailed picture of the conformational dynamics.

Enzymological Studies and Nucleotide Binding Site Characterization

This compound nucleotides, such as 8-azido-ATP, 8-azido-ADP, and 8-azido-AMP, serve as effective analogs of their corresponding natural nucleotides. They are recognized and bound by many nucleotide-dependent enzymes, making them powerful probes for elucidating enzyme function and structure.

Researchers have successfully employed this compound nucleotides to study the kinetics and function of various enzymes that bind adenine nucleotides. These analogs can act as substrates, inhibitors, or both, providing critical insights into the enzymatic mechanism.

A notable example is the study of ecto-nucleotidases, a family of cell-surface enzymes that hydrolyze extracellular nucleotides and are crucial for regulating purinergic signaling. In cultured chromaffin cells, 8-azido-ATP (8-N3-ATP) was found to be a good substrate for ecto-ATPase activity, and 8-azido-ADP (8-N3-ADP) was effectively dephosphorylated by ecto-ADPase. nih.gov The kinetic parameters for these reactions were comparable to those of the natural substrates, ATP and ADP, indicating that the 8-azido substitution does not preclude enzymatic processing by these particular enzymes. nih.gov However, 8-azido-AMP (8-N3-AMP) was not hydrolyzed by ecto-5'-nucleotidase, demonstrating specificity in how these enzymes accommodate modifications at the C8 position. nih.gov

Furthermore, 8-azido-ATP has been shown to be a substrate for ATP synthase in submitochondrial particles, albeit with a lower maximum velocity (Vmax) than ATP. biosynth.com Despite the reduced rate of hydrolysis, the Michaelis constants (Km) for 8-azido-ATP were similar to those for ATP, suggesting that the initial binding affinity was not significantly compromised by the C8 modification. biosynth.com

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min x 106 cells) |

|---|---|---|---|

| ecto-ATPase | 8-Azido-ATP | 256.30 ± 36.41 | 14.33 ± 0.84 |

| ecto-ADPase | 8-Azido-ADP | 595.29 ± 67.44 | 6.86 ± 0.45 |

| ecto-5'-nucleotidase | 8-Azido-AMP | Not Hydrolyzed |

The primary application of this compound nucleotides in enzymology is the identification of nucleotide-binding sites through photoaffinity labeling. By irradiating an enzyme in the presence of an this compound nucleotide, a covalent bond is formed, permanently marking the binding pocket. Subsequent protein digestion and sequencing can then reveal the specific amino acid residues that constitute the site.

This technique has been instrumental in characterizing the complex machinery of F1-ATP synthase. Studies using 8-azido-ATP and 8-azido-ADP on submitochondrial particles revealed that these photoaffinity labels bind predominantly to the β subunits of the enzyme. biosynth.com This finding is significant because the β subunits are known to contain the catalytic sites for ATP synthesis and hydrolysis. Interestingly, a smaller but consistent portion of the label was found on the α subunits. biosynth.com This distribution suggests that the nucleotide-binding site is located at an interface between the α and β subunits, a region critical for the cooperative interactions between catalytic and regulatory functions. biosynth.com The research also helped to conclude that the apparent negative cooperativity of ATP hydrolysis is not due to two different types of catalytic sites but rather to the interaction between catalytic and regulatory sites. biosynth.com

Similarly, 8-azido-dATP has been used to probe the deoxynucleoside triphosphate-binding site of the Klenow fragment of DNA polymerase I. nih.gov The photoaffinity label specifically modified a saturable binding site, and this labeling could be competed out by the natural deoxyribonucleoside triphosphates, confirming the specificity of the interaction. nih.gov

The conformation of a nucleotide when bound to an enzyme is a critical determinant of its function. For purine nucleotides like ATP, rotation around the glycosidic bond connecting the base to the ribose sugar gives rise to two principal conformations: syn and anti. In the anti conformation, the bulky part of the purine ring is directed away from the sugar, which is the more stable and common form for free nucleotides. proteopedia.org In the syn conformation, the purine ring is positioned over the sugar.

The substitution of a bulky azido group at the C8 position of the adenine ring introduces significant steric hindrance. This modification strongly favors the anti conformation, as rotation to the syn form would lead to a steric clash between the azido group and the ribose sugar. Therefore, when this compound nucleotides are successfully bound and utilized by an enzyme, it provides strong evidence that the enzyme's binding pocket accommodates the nucleotide in an anti conformation. While enzymes can sometimes induce strained or less favorable conformations in their substrates, the ability of 8-azido analogs to act as substrates for enzymes like ATP synthase and ecto-nucleotidases suggests that these enzymes operate on nucleotides in the sterically favored anti conformation. nih.govbiosynth.com

Research into Nucleotide Metabolism and Signaling Pathways

Beyond individual enzymes, this compound derivatives are used to investigate broader cellular processes involving nucleotides, such as metabolic pathways and signal transduction cascades.

8-azidoadenosine 3',5'-cyclic monophosphate (8-N3-cAMP) is a photoactive analog of the crucial second messenger, cyclic AMP (cAMP). This analog has been widely used to identify and characterize cAMP-binding proteins that mediate downstream cellular responses.

In one line of research, (³²P)8-N3-cAMP was used to label cAMP binding proteins in human sperm cells. nih.gov This study successfully identified three specific proteins with apparent molecular weights of 55,000, 49,000, and 40,000 daltons. These proteins were identified as the regulatory subunits of type II and type I cAMP-dependent protein kinase (cAMP-PK), along with a proteolytic product. nih.gov The labeling was specific, as it could be blocked by pre-incubation with an excess of non-modified cAMP. nih.gov

A similar approach was used to identify cAMP binding proteins in rabbit gastric glands. nih.gov The photoaffinity ligand primarily labeled two cytosolic proteins with molecular weights of 58,000 and 48,000, which were subsequently identified as the regulatory subunits of type II and type I cAMP-dependent protein kinases, respectively. nih.gov These studies demonstrate the power of 8-N3-cAMP in identifying the key molecular players in cAMP signaling pathways in different tissues.

| Tissue/Cell Type | Apparent Molecular Weight (Daltons) | Protein Identification |

|---|---|---|

| Human Sperm | 55,000 | Regulatory subunit of type II cAMP-PK |

| 49,000 | Regulatory subunit of type I cAMP-PK | |

| 40,000 | Endogenous proteolytic product of regulatory subunits | |

| Rabbit Gastric Glands | 58,000 | Regulatory subunit of type II cAMP-PK |

| 48,000 | Regulatory subunit of type I cAMP-PK |

Understanding how cells utilize and regenerate ATP and ADP is fundamental to cell biology. This compound nucleotides have contributed to this area by allowing researchers to probe the enzymes involved in nucleotide metabolism. The study of ecto-nucleotidases on chromaffin cells is a prime example. nih.gov By demonstrating that 8-azido-ATP and 8-azido-ADP are substrates for these cell-surface enzymes, the research helps to characterize the initial steps in the extracellular purinergic signaling cascade, where the concentration of ATP and ADP is tightly regulated through hydrolysis. nih.gov

After photoactivation, the 8-azido-nucleotides were found to cause irreversible inhibition of the ecto-nucleotidase activities, further confirming their interaction with the enzyme's active site. nih.gov This inhibitory effect underscores their utility not just as probes, but also as potential tools for modulating enzyme activity in experimental settings to understand the downstream consequences of blocking a specific metabolic step.

Advanced Methodologies and Future Research Directions

Integration with Spectroscopic Techniques

The unique photochemical properties of 8-azidoadenine allow for its integration with advanced spectroscopic methods to probe dynamic molecular processes. These techniques enable the detection of transient intermediates and the visualization of molecular interactions within complex biological systems.

Time-Resolved Spectroscopy for Intermediate Detection

Upon ultraviolet (UV) irradiation, aryl azides like this compound are known to undergo photolysis, extruding molecular nitrogen (N₂) and generating a highly reactive nitrene intermediate. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are critical for detecting and characterizing these short-lived species.

While specific time-resolved studies on this compound are not extensively documented in publicly available literature, the general mechanism for aryl azide (B81097) photolysis is well-established. The process involves the formation of a singlet nitrene, which can then either undergo intersystem crossing to a more stable triplet state or react directly with surrounding molecules. nih.gov For instance, studies on p-azidoacetophenone have identified the formation of a singlet nitrene which subsequently relaxes to a triplet nitrene in aqueous solutions. nih.gov Time-resolved infrared (TRIR) spectroscopy has also been used to detect the formation of intermediates like didehydroazepines in hydrophobic environments. nih.gov These methodologies could be applied to this compound to elucidate the specific lifetimes and reaction pathways of its nitrene intermediate in various biochemical contexts. The table below summarizes the typical intermediates and the spectroscopic techniques used for their detection in related azido (B1232118) compounds.

| Intermediate | Spectroscopic Detection Method | Typical Lifetime | Key Findings |

| Singlet Aryl Nitrene | Transient Absorption Spectroscopy, Laser Flash Photolysis (LFP) | Picoseconds to Nanoseconds | Primary photo-product, highly reactive, can be intercepted by various nucleophiles. nih.gov |

| Triplet Aryl Nitrene | Transient Absorption Spectroscopy | Nanoseconds to Microseconds | Formed via intersystem crossing from the singlet state, generally less reactive in insertion reactions. nih.gov |

| Didehydroazepine | Time-Resolved Infrared (TRIR) Spectroscopy | Varies with solvent | Ring expansion product formed in aprotic/hydrophobic environments. nih.gov |

Fluorescence Lifetime Imaging Microscopy (FLIM) in Cellular Contexts

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, providing information about the local molecular environment of a fluorophore. chemrxiv.org While this compound and its nucleoside counterparts are not inherently fluorescent, they can be converted into highly fluorescent molecules through bioorthogonal chemistry, making them suitable for FLIM applications. nih.govresearchgate.net

Specifically, the azido group of this compound derivatives can undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry" with cyclooctyne (B158145) reagents. This reaction yields a stable triazole product that exhibits significant fluorescence. nih.gov This "light-up" property, where the non-fluorescent precursor becomes fluorescent upon reaction, is highly advantageous for cellular imaging as it minimizes background signal.

A study demonstrated that the triazole adducts of 8-azidoadenosine (B559645) triphosphate (8-azido-ATP) formed via click chemistry are fluorescent and can be used for direct imaging in MCF-7 cancer cells. nih.gov The use of FLIM with these fluorescent adducts allows for the measurement of their fluorescence lifetimes within the cellular environment, which can provide insights into their binding state and local environment. This approach enables the dynamic tracking of signaling events within single living cells. nih.gov

Computational and Theoretical Investigations

Computational chemistry provides invaluable tools for understanding the behavior of this compound at a molecular level. These methods allow for the simulation of its interactions with biological targets and the detailed analysis of its photochemical reaction pathways.

Molecular Modeling of this compound Interactions with Biomolecules

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the interactions between this compound-based ligands and their biological targets, typically proteins. nih.govunar.ac.id These computational approaches can predict binding affinities, identify key interacting residues, and describe the conformational changes that occur upon binding.

Although dedicated molecular modeling studies for this compound are sparse, its derivatives, particularly 8-azido-ATP, have been widely used as photoaffinity labels to experimentally identify ATP-binding sites in numerous proteins. These experimental findings provide a strong foundation for computational investigation. For example, 8-azido-ATP has been shown to bind to and label the heavy chain of dynein nih.govresearchgate.net, the F1-ATPase in mitochondria nih.gov, and cytochrome c. nih.gov

Molecular docking could be employed to predict the precise binding pose of 8-azido-ATP within the ATP-binding pockets of these proteins. Following docking, MD simulations could be used to assess the stability of the predicted protein-ligand complex and to analyze the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. biorxiv.org

The table below lists proteins experimentally shown to be labeled by 8-azido-ATP, which represent prime targets for future molecular modeling studies.

| Protein Target | Organism/System | Experimental Finding | Potential Computational Investigation |

| 12S Dynein | Chlamydomonas | Selectively labels the heavy polypeptide chain at the hydrolytic site. nih.govresearchgate.net | Docking and MD simulation to model the binding pose and interaction network within the ATP-binding site. |

| Mitochondrial F1-ATPase | Bovine Heart | Binds to the catalytic site, but with lower affinity compared to 2-azido-ATP. nih.gov | Comparative modeling with ATP and 2-azido-ATP to understand differences in binding affinity. |

| Cytochrome c | Horse Heart | Binds to a regulatory site involving arginine 91, inhibiting electron transport. nih.gov | Simulation of the ATP-bound and 8-azido-ATP-bound forms to elucidate the allosteric mechanism of inhibition. |

Quantum Chemical Calculations of Photoreaction Pathways and Product Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surfaces of chemical reactions. pku.edu.cnresearchgate.net These calculations can determine the structures and energies of reactants, transition states, intermediates, and products, thereby providing a detailed mechanistic understanding of the photoreaction of this compound.

The key photochemical event for this compound is the cleavage of the N-N₂ bond upon UV absorption, leading to the formation of a highly reactive nitrene intermediate. nih.gov Quantum chemical calculations can be used to:

Calculate the absorption spectrum of this compound to identify the electronic transitions involved in photoactivation.

Model the potential energy surface for the dissociation of N₂ to determine the activation energy barrier for the reaction.

Determine the relative energies of the singlet and triplet nitrene intermediates and the energy barrier for intersystem crossing.

Investigate the reaction pathways of the nitrene intermediate with potential biological targets (e.g., C-H insertion, addition to double bonds) to predict the most likely photo-crosslinking products.

While specific DFT studies on the photoreaction of this compound are not widely published, the methodology has been successfully applied to understand the regioselectivity of the cycloaddition of azides to alkynes unimi.it and the photoreactions of other aromatic azides. These studies provide a robust framework for future computational investigations into the precise photochemical behavior of this compound.

Development of Advanced this compound Probes

The 8-azido group serves as a versatile chemical handle for the development of advanced molecular probes. Its photoreactive nature, combined with the ability to incorporate other functionalities, has led to the creation of a diverse range of probes for studying biological systems. These probes are designed for target identification, cellular imaging, and mechanistic studies.

The development of these probes often involves the enzymatic or chemical synthesis of 8-azidoadenosine nucleotides. nih.gov For instance, 8-azidoadenosine-5'-triphosphate (8-azido-ATP) can be synthesized and used to probe ATP-binding proteins. nih.gov Advanced probes often incorporate additional features, such as a radiolabel for sensitive detection or a "clickable" moiety for bioorthogonal conjugation.

A significant advancement has been the creation of bifunctional probes that combine the photoaffinity labeling properties of the azido group with a second functional group for downstream applications. An example is the synthesis of 5-azido-8-ethynyl-NAADP, which includes a photoactivatable azido group and a "clickable" ethynyl group, allowing for both covalent crosslinking to target proteins and subsequent attachment of reporter tags like fluorophores or biotin (B1667282). nih.gov Similarly, fluorescent and photosensitive ATP analogs like 8-azido-1,N⁶-etheno-ATP have been synthesized, combining two functionalities in a single molecule. nih.gov More recently, probes have been developed that allow for the introduction of a biotin affinity tag via click chemistry after the initial photo-crosslinking event. researchgate.net These advanced designs enhance the utility of this compound in chemoproteomics and drug discovery.

| Probe Type | Functional Groups | Application | Example Compound |

| Simple Photoaffinity Label | This compound | Covalent labeling of nucleotide-binding sites. nih.gov | 8-azido-2'-deoxyadenosine-5'-triphosphate nih.gov |

| Radiolabeled Probe | This compound, ³²P | Sensitive detection and identification of labeled proteins. nih.gov | [α-³²P]8-azidoATP nih.gov |

| Fluorescent Probe | This compound, Etheno group | Direct visualization of binding events. nih.gov | 8-azido-1,N⁶-etheno-ATP nih.gov |

| Bifunctional Clickable Probe | Azido group (photoreactive), Ethynyl group (clickable) | Two-step target identification: photocrosslinking followed by bioorthogonal ligation. nih.gov | 5-Azido-8-ethynyl-NAADP nih.gov |

Design of Cleavable and Reversible Photoaffinity Labeling Reagents

Traditional photoaffinity labeling creates a permanent covalent bond, which can complicate the subsequent analysis of the labeled biomolecule, particularly in mass spectrometry-based proteomics. To overcome this, researchers are designing this compound-based probes that incorporate cleavable or reversible linkers. These linkers allow for the isolation of the cross-linked complex, followed by the release of the binding partner under specific chemical conditions.

The general design of such a probe involves three key components: the this compound headgroup for target binding and photo-crosslinking, a cleavable linker, and a reporter tag (e.g., biotin) for enrichment. The cleavable moiety is strategically placed within the linker. Several classes of cleavable linkers can be adapted for this purpose.

Types of Cleavable Linkers for Probe Design:

| Linker Type | Cleavage Condition | Description |

| Disulfide Bond | Mild reduction (e.g., DTT, TCEP) | A common choice, this linker is readily cleaved under gentle reducing conditions that typically do not disrupt protein structure. |

| Diazo Linker | Sodium dithionite | Cleavage with sodium dithionite provides an alternative to thiol-based reagents. |

| Acid-Labile Linkers | Low pH (e.g., formic acid) | These linkers, such as those based on dialkoxydiphenylsilane (DADPS), break apart under acidic conditions, allowing for release of the captured protein. |

| Photocleavable (PC) Linkers | UV light at a specific wavelength | A PC linker offers precise temporal control over the release of the target molecule by irradiation. |

The concept of reversibility is also being explored. Reversible crosslinkers, such as Dithiobis[succinimidyl propionate] (DSP), contain a disulfide bond within their spacer arm. nih.gov While not directly based on this compound, the principle of using a thiol-cleavable spacer could be integrated into future designs of this compound probes to allow for the reversal of the cross-linking and enrichment process. nih.gov The development of these advanced probes is crucial for streamlining proteomic workflows, enabling more efficient identification of target proteins and their specific binding sites.

Strategies for Orthogonal Bioconjugation with this compound

Orthogonal bioconjugation refers to chemical reactions that can occur in a complex biological environment without interfering with native biochemical processes. lbl.gov The azide group of this compound is an ideal chemical handle for such reactions. This allows for a two-step labeling approach: first, the this compound probe cross-links to its target upon photoactivation, and second, a reporter molecule (like a fluorophore or biotin) is attached to the azide for detection or enrichment. This modularity provides significant flexibility in experimental design.

Two primary bioorthogonal strategies are particularly well-suited for this compound:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a cornerstone of "click chemistry" and involves the reaction of an azide with a strained cyclooctyne. magtech.com.cn The inherent ring strain of the cyclooctyne drives the reaction forward rapidly at physiological temperatures without the need for a toxic copper catalyst, making it ideal for use in living systems. magtech.com.cn Various cyclooctyne derivatives, each with different reaction kinetics and properties, can be used. nih.govenamine.net For example, dibenzocyclooctyne (DBCO) is one of the most reactive cyclooctynes used for this purpose. enamine.net

The Staudinger Ligation: This classic reaction, adapted for biological use by Bertozzi and colleagues, occurs between an azide and a specifically engineered triarylphosphine. lbl.govsigmaaldrich.comthermofisher.com The reaction proceeds under mild, aqueous conditions to form a stable amide bond. sigmaaldrich.comthermofisher.com The high chemoselectivity of the azide and phosphine groups, which are absent in biological systems, ensures that the reaction is highly specific. lbl.govsigmaaldrich.comnih.gov This ligation has been widely used to label various biomolecules, including proteins and nucleic acids. nih.gov

These orthogonal strategies allow researchers to "click" on a wide array of reporter tags to the this compound-labeled protein, facilitating diverse downstream applications from fluorescence imaging to affinity purification.

Emerging Applications in Structural Biology and Proteomics

The ability of this compound to forge a covalent link between a nucleotide-binding site and its host protein is being leveraged in cutting-edge applications within structural biology and proteomics.

Application in High-Resolution Structural Determination (e.g., Cryo-EM, X-ray Crystallography)

A major challenge in determining the high-resolution structures of large, dynamic protein complexes is their inherent instability. myscope.training This is particularly true for transient or weakly interacting complexes, which may dissociate during the sample preparation required for Cryo-Electron Microscopy (Cryo-EM) or X-ray crystallography. cryosparc.com

Chemical cross-linking has emerged as a powerful tool to stabilize these assemblies. myscope.trainingescholarship.org By covalently locking components together, cross-linking can prevent the complex from falling apart or denaturing at the air-water interface during cryo-EM grid preparation. escholarship.org this compound and its derivatives, such as 8-azido-ATP, are uniquely suited for this purpose. They can be used to trap a nucleotide-dependent complex in a specific conformational state. For instance, incubating a protein complex with 8-azido-ATP and then irradiating with UV light can covalently link the nucleotide to its binding pocket, thereby stabilizing the protein in its ATP-bound conformation. This stabilized, homogeneous population of particles is more amenable to high-resolution structural analysis. myscope.training

While not yet a widespread, standard technique, the targeted photo-cross-linking offered by this compound provides a rational approach to overcoming the instability bottlenecks that often hinder structural studies of nucleotide-binding proteins and their complexes. cryosparc.com

Mass Spectrometry-Based Identification of Specific Cross-linking Sites

One of the most powerful applications of this compound photo-cross-linking is the precise identification of nucleotide-binding sites within proteins. nih.govnih.gov Mass spectrometry (MS) is the primary tool for this analysis. The general workflow involves several key steps:

Photo-cross-linking: The target protein is incubated with an this compound analog (e.g., 8-azido-ATP) and irradiated with UV light to induce covalent bond formation. nih.govnih.gov

Proteolysis: The cross-linked protein is digested into smaller peptides using a protease like trypsin.

Enrichment (Optional): If the this compound probe included a biotin tag (via a cleavable linker and orthogonal conjugation), the cross-linked peptides can be enriched from the complex mixture using streptavidin affinity chromatography.

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass of the peptides and then fragments them to determine their amino acid sequence.

Data Analysis: The key signature of a cross-linked peptide is a specific mass shift corresponding to the remnant of the this compound probe attached to a particular amino acid. By identifying the peptide with this mass modification, researchers can pinpoint the exact location of the binding site on the protein. researchgate.net

This approach has been successfully used to map the ATP-binding sites on various proteins, such as the alpha and beta subunits of F1 ATPase. nih.govnih.gov This detailed mapping provides invaluable insights into the protein's mechanism of action and can guide further functional studies or drug design efforts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Azidoadenine derivatives in click chemistry applications?

- Methodological Answer : this compound derivatives are typically synthesized via strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes in aqueous solutions at ambient temperature. Key steps include:

- Reaction Setup : Mixing this compound nucleosides or nucleotides with cyclooctynes (e.g., dibenzylcyclooctyne or monofluorocyclooctyne) under mild conditions (pH 7–8, 25°C).

- Kinetics : Reaction times range from 3 minutes to 3 hours, depending on cyclooctyne reactivity.

- Characterization : Products are verified via HPLC, NMR, and fluorescence spectroscopy to confirm triazole formation and purity .

Q. How is this compound utilized in fluorescence-based cellular imaging studies?

- Methodological Answer : this compound’s azido group reacts with cyclooctynes to form triazole products that exhibit fluorescence "light-up" properties. Applications include:

- Live-Cell Imaging : Direct incorporation of 8-azidoadenosine triphosphate into cellular RNA, followed by SPAAC with fluorophore-conjugated cyclooctynes.

- Protocol Optimization : Use of fused cyclopropyl cyclooctyne (CPO) for rapid labeling (≤10 minutes) to minimize cellular toxicity .

Advanced Research Questions

Q. How do structural variations in cyclooctynes (e.g., dibenzyl vs. monofluoro) influence reaction kinetics and efficiency in SPAAC with this compound?

- Methodological Answer :

- Steric Effects : Dibenzylcyclooctyne (DBCO) exhibits slower kinetics due to steric hindrance but higher stability. Monofluorocyclooctyne (MFCO) reacts faster but may require lower temperatures to prevent side reactions.

- Quantitative Analysis : Reaction efficiency is measured via pseudo-first-order rate constants (k~obs~) using stopped-flow spectroscopy. DBCO typically shows k~obs~ ≈ 0.1 M⁻¹s⁻¹, while MFCO reaches k~obs~ ≈ 1.5 M⁻¹s⁻¹ .

- Practical Consideration : For time-sensitive applications (e.g., transient RNA labeling), MFCO is preferred despite its lower stability .

Q. What methodological considerations are critical for ensuring reproducibility in SPAAC reactions involving this compound?

- Methodological Answer :

- Standardization : Use degassed buffers (e.g., PBS, pH 7.4) to prevent azide oxidation.

- Concentration Control : Maintain cyclooctyne:azide molar ratios ≥1.5:1 to ensure complete conversion.

- Validation : Include negative controls (e.g., reactions without cyclooctyne) to confirm fluorescence specificity. Raw data (HPLC chromatograms, NMR spectra) should be archived for peer review .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φ~F~) of this compound-triazole products across studies?

- Methodological Answer : Discrepancies in Φ~F~ often arise from:

- Environmental Factors : Solvent polarity (e.g., water vs. DMSO) and pH alter triazole electronic states. For example, Φ~F~ increases by 30% in deuterated water due to reduced vibrational quenching.

- Instrument Calibration : Use standardized fluorophores (e.g., quinine sulfate) to normalize fluorescence measurements.

- Data Reporting : Clearly specify excitation/emission wavelengths and instrument settings in publications to enable cross-study comparisons .

Experimental Design and Data Analysis

Q. What strategies are effective for minimizing background noise in fluorescence imaging experiments using this compound?

- Methodological Answer :

- Wash Steps : Post-labeling, perform 3–5 PBS washes to remove unreacted cyclooctynes.

- Quencher Addition : Include 1–5 mM sodium ascorbate to reduce autofluorescence from residual azides.

- Signal Validation : Use knockout controls (e.g., cells lacking azide incorporation) to distinguish specific vs. nonspecific signals .

Q. How should researchers address discrepancies in reaction yields when scaling up this compound SPAAC protocols?

- Methodological Answer :

- Scale-Up Challenges : Diffusion limitations in larger volumes reduce mixing efficiency. Solutions include:

- Microfluidic Reactors : Ensure rapid reagent mixing (residence time ≤1 minute).

- Inert Atmosphere : Use nitrogen-purged systems to prevent azide degradation.

- Yield Optimization : Conduct Design of Experiments (DoE) to identify critical factors (e.g., temperature, stirring rate). Pilot studies should report yield ± standard deviation across ≥3 replicates .

Data Presentation and Publication Standards

Q. What are the best practices for presenting SPAAC kinetic data in publications?

- Methodological Answer :

- Tabular Format : Include columns for cyclooctyne type, k~obs~, reaction time, and yield. Use SI units consistently.

- Graphical Abstracts : Highlight key findings (e.g., comparative reaction rates) using Scheme figures (see Scheme 1 and 2 in ).

- Supplemental Data : Archive raw kinetic traces and NMR spectra in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.